
In Vitro Antifungal Mechanism of Action of
Tattoo C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tattoo C

Cat. No.: B1230777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tattoo C is a widely utilized commercial fungicide, valued for its efficacy against a range of

plant pathogens, particularly Oomycetes such as Phytophthora infestans, the causative agent

of late blight in potatoes and tomatoes. Its robust performance stems from the synergistic

action of its two active ingredients: propamocarb hydrochloride and chlorothalonil. This

technical guide provides an in-depth exploration of the in vitro mechanisms of action of these

components, details relevant experimental protocols for their study, and presents quantitative

data on their efficacy.

Core Mechanisms of Action
Tattoo C's effectiveness is rooted in the distinct and complementary modes of action of its

constituent compounds. Propamocarb hydrochloride provides systemic protection by disrupting

cell membrane formation, while chlorothalonil acts as a multi-site contact fungicide,

deactivating essential enzymes.

Propamocarb Hydrochloride: Disruption of Cell
Membrane Integrity
Propamocarb hydrochloride is a systemic fungicide belonging to the carbamate class.[1] Its

primary mode of action is the disruption of fungal cell membrane synthesis and function.[2][3]
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This is achieved by inhibiting the biosynthesis of essential phospholipids and fatty acids, which

are critical components for maintaining the structural integrity of the cell membrane.[2][4][5] The

consequences of this disruption are a loss of membrane permeability, leading to the leakage of

vital cellular contents and ultimately inhibiting mycelial growth, sporangia formation, and spore

germination.[3][4]

The signaling pathway and cellular impact of propamocarb hydrochloride can be visualized as

follows:
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Caption: Cellular mechanism of Propamocarb Hydrochloride.

Chlorothalonil: Multi-Site Thiol Depletion
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Chlorothalonil is a broad-spectrum, non-systemic fungicide with a multi-site mode of action,

which confers a low risk of resistance development.[6] Its primary mechanism involves the

rapid depletion of intracellular thiols, particularly glutathione (GSH).[6][7] Chlorothalonil is an

electrophilic molecule that readily reacts with the sulfhydryl groups (-SH) of amino acids like

cysteine, which are crucial components of many enzymes.[7] This reaction is often catalyzed

by glutathione S-transferases (GSTs), enzymes that are typically involved in detoxification.[6][8]

By binding to these enzymes, chlorothalonil inactivates them, leading to a cascade of metabolic

disruptions and ultimately, fungal cell death.[6][7]

The mechanism of chlorothalonil's action is depicted below:
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Caption: Multi-site mechanism of Chlorothalonil.

Quantitative Data
The efficacy of Tattoo C's active ingredients has been quantified in vitro against various life

stages of Oomycete pathogens. The following table summarizes the effective concentrations

(EC50) of propamocarb hydrochloride against Phytophthora nicotianae.
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Life Stage EC₅₀ Value Range (µg/mL)

Mycelial Growth 2,200 - 90,100

Sporangium Production 133.8 - 481.3

Zoospore Germination Highly effective at low concentrations

Data sourced from studies on propamocarb hydrochloride.[2][4]

Studies have shown that chlorothalonil completely suppresses the growth of P. infestans

isolates at concentrations of 0.1 and 1 µg a.i./ml.

Experimental Protocols
The in vitro evaluation of fungicides like Tattoo C and its components is crucial for determining

their efficacy and mechanism of action. A common method employed is the poisoned food

assay.

Protocol: In Vitro Mycelial Growth Inhibition Assay
(Poisoned Food Assay)
Objective: To determine the half-maximal effective concentration (EC50) of a fungicide required

to inhibit the mycelial growth of a pathogen like P. infestans.[9][10]

Materials:

Pure culture of Phytophthora infestans

Rye B Agar medium (or other suitable growth medium)

Stock solution of the test fungicide (e.g., propamocarb hydrochloride, chlorothalonil, or

Tattoo C) in a suitable solvent

Sterile petri dishes (9 cm)

Sterile cork borer (5 mm diameter)
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Incubator

Procedure:

Medium Preparation: Prepare Rye B Agar medium according to the standard formulation and

sterilize by autoclaving.

Fungicide Amendment: Cool the autoclaved medium to approximately 45-50°C. Add the

fungicide stock solution to the medium to achieve a series of desired final concentrations

(e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control (medium with solvent only) and a

negative control (medium only).

Pouring Plates: Pour the amended and control media into sterile petri dishes (approximately

20 mL per plate) and allow them to solidify in a laminar flow hood.

Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the edge of an actively

growing P. infestans culture. Place one plug in the center of each prepared petri dish, with

the mycelial side facing down.

Incubation: Seal the plates with paraffin film and incubate them in the dark at 18-20°C.

Data Collection: After a set incubation period (e.g., 7-10 days), measure the diameter of the

fungal colony in two perpendicular directions for each plate.

Analysis: Calculate the average colony diameter for each concentration. Determine the

percentage of growth inhibition relative to the negative control. The EC50 value can then be

calculated using probit analysis or by plotting the inhibition percentage against the log of the

fungicide concentration.

The workflow for this experimental protocol is as follows:
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Caption: Workflow for the Poisoned Food Assay.
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Conclusion
The fungicidal preparation Tattoo C leverages a dual-pronged attack on Oomycete pathogens.

Propamocarb hydrochloride systemically targets the fundamental process of cell membrane

biosynthesis, while chlorothalonil provides a multi-site contact action that disrupts cellular

enzymatic activity through thiol depletion. This combination of mechanisms not only provides

effective disease control but also serves as a strategy to mitigate the development of fungicide

resistance. The in vitro protocols detailed herein provide a robust framework for the continued

study and evaluation of such antifungal agents.
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[https://www.benchchem.com/product/b1230777#tattoo-c-mechanism-of-action-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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